Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Description
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic amine derivative with a fused cyclopropane-pyrrolidine scaffold. This compound features a benzyl ester group at the 3-position and an amino substituent at the 6-position of the bicyclic core. Its stereochemical configuration is critical; for example, the meso-(1R,5S,6S) isomer (CAS 1454648-83-9) is commercially available as a pharmaceutical intermediate . The bicyclo[3.1.0]hexane framework imports conformational rigidity, making it valuable for mimicking bioactive piperidine or pyrrolidine motifs in drug design . Synthetically, it is prepared via epoxide ring-opening reactions (e.g., using tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as a precursor) followed by functionalization steps such as amidation or alkylation . The hydrochloride salt form enhances stability and solubility for pharmaceutical applications .
Properties
IUPAC Name |
benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXSRIURFIYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). This method allows for the formation of the bicyclic structure with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as bromination, cyclopropanation, and subsequent functional group transformations to introduce the desired amino and carboxylate groups .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity and specificity. Pathways involved may include inhibition of proteases or modulation of receptor activity .
Comparison with Similar Compounds
tert-Butyl Derivatives
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 273206-92-1): The tert-butyl group replaces the benzyl ester, improving steric protection during synthesis. This derivative is a key intermediate in synthesizing protease inhibitors and kinase modulators . Synthesis: Prepared via diastereoselective cyanide addition to chloroenamines, followed by reductive decyanation . Applications: Used in photoredox catalysis for fluorination reactions and as a precursor to anti-inflammatory agents .
Benzyl vs. tert-Butyl Comparison
Functionalized Bicyclo[3.1.0]hexane Derivatives
3-Benzyl-6-endo-hydroxy-6-exo-trifluoromethyl-3-azabicyclo[3.1.1]heptane Hydrochloride
- Features a trifluoromethyl group and hydroxyl substituent.
- Synthesis : Derived from HCl-mediated deprotection of a methoxy precursor .
- Applications : Explored as a rigid scaffold for CNS-targeting drugs due to enhanced metabolic stability from the CF3 group .
2.2.2 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one Hydrochloride
- Replaces the benzyl ester with an acetyl group.
- Properties : Lower molecular weight (176.64 g/mol) and altered pharmacokinetics compared to the benzyl derivative .
Stereochemical Variants
2.3.1 rel-(1R,5S,6s)-tert-Butyl 6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Biological Activity
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate; hydrochloride (CAS Number: 1454648-83-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- SMILES Notation : N[C@@H]1[C@@H]2[C@H]1CN(C2)C(=O)OCc1ccccc1.Cl
- Hydrogen Bond Acceptors : 3
- Defined Atom Stereocenter Count : 2
These properties indicate the compound's structural complexity, which may contribute to its biological activity.
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate functions primarily as a chiral amine , which can influence various biological pathways. Its structure allows it to interact with neurotransmitter systems, potentially affecting mood and cognitive functions. The compound may exhibit activity as an inhibitor of certain enzymes or receptors, although specific targets remain to be fully elucidated.
Antidepressant Effects
Recent studies have suggested that compounds similar to benzyl 6-amino derivatives exhibit antidepressant-like effects in animal models. For instance, research indicates that these compounds may enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.
Neuroprotective Properties
There is emerging evidence that benzyl 6-amino derivatives may possess neuroprotective properties. A study demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant potential of benzyl 6-amino derivatives.
- Methodology : Animal models were subjected to behavioral tests (e.g., forced swim test).
- Findings : The compound demonstrated significant reductions in immobility time, indicating antidepressant-like effects.
- Reference :
- Neuroprotection Against Oxidative Stress :
Data Table of Biological Activities
Q & A
(Basic) What are the established synthetic routes for Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride?
The compound is typically synthesized via cyclopropanation and subsequent functionalization. Key steps include:
- Grignard reagent addition : Methyl 2-chloro-2-cyclopropylideneacetate reacts with Grignard reagents (e.g., organomagnesium bromides) to form bicyclic intermediates, followed by aldehyde addition to introduce amino groups .
- Boc protection/deprotection : The amino group is protected using tert-butyloxycarbonyl (Boc) groups during synthesis to prevent side reactions. Hydrochloride salt formation occurs during final deprotection .
- Purification : Silica chromatography with gradients of ethanol/ethyl acetate and cyclohexane is used for isolation .
(Basic) Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic structure (e.g., triclinic crystal system with empirical formula C₂₆H₃₅N₃O₄) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., cyclopropane ring protons at δ 1.2–2.8 ppm) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 453.57 g/mol for intermediates) .
(Basic) What are its primary applications in medicinal chemistry?
- Peptidomimetics : The bicyclic scaffold mimics peptide backbones, enhancing metabolic stability in drug candidates .
- Neurological targets : Derivatives act as selective α4β2 nicotinic acetylcholine receptor antagonists for depression treatment .
- BET inhibitors : Functionalized analogs inhibit bromodomain-containing proteins in cancer research .
(Advanced) How can researchers address low yields in the cyclopropanation step during synthesis?
Low yields often stem from competing ring-opening reactions. Solutions include:
- Temperature control : Maintaining reaction temperatures below 0°C during Grignard reagent addition minimizes side products .
- Catalyst optimization : Using cesium carbonate instead of weaker bases improves regioselectivity in cyclopropanation .
- Protecting group strategy : Boc protection of the amino group prevents undesired nucleophilic attacks .
(Advanced) How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Cross-validation : Compare proton coupling constants (J values) from NMR with dihedral angles derived from XRD data to confirm stereochemical assignments .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies in peak splitting .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .
(Advanced) What strategies improve stereochemical control during amino group functionalization?
- Chiral auxiliaries : Use (1R,5S,6S)-configured intermediates to enforce desired stereochemistry via steric hindrance .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers, achieving >98% ee .
- Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) enhance enantioselectivity in cyclopropane derivatives .
(Advanced) How is this compound utilized in developing selective receptor antagonists?
- Structure-activity relationship (SAR) : Modifications to the benzyl or amino groups tune binding affinity. For example, introducing 6-chloropyridine enhances α4β2 receptor selectivity (Ki = 1.5 nM) .
- Pharmacokinetic optimization : Ethyl ester prodrugs improve oral bioavailability and blood-brain barrier penetration .
- In vivo validation : Forced swim tests in rodents demonstrate dose-dependent antidepressant effects without locomotor side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
